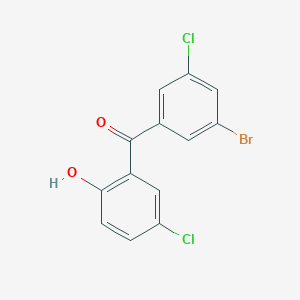
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-chlorobenzene and 5-chloro-2-hydroxybenzaldehyde.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 3-bromo-5-chlorobenzene and 5-chloro-2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction forms the desired ketone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Secondary alcohols.
Aplicaciones Científicas De Investigación
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and hydroxyl groups can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-5-chlorophenyl)(4-chlorophenyl)methanone: Similar structure but lacks the hydroxyl group.
(3-Bromo-5-chlorophenyl)(2-hydroxyphenyl)methanone: Similar structure but with different positioning of the hydroxyl group.
(3-Bromo-4-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone: Similar structure but with different positioning of the bromine and chlorine atoms.
Uniqueness
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
329944-61-8 |
|---|---|
Fórmula molecular |
C13H7BrCl2O2 |
Peso molecular |
346.0 g/mol |
Nombre IUPAC |
(3-bromo-5-chlorophenyl)-(5-chloro-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H7BrCl2O2/c14-8-3-7(4-10(16)5-8)13(18)11-6-9(15)1-2-12(11)17/h1-6,17H |
Clave InChI |
PKYWVBXMHICBEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)C2=CC(=CC(=C2)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















